

SRTCX1003: A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: SRTCX1003

Cat. No.: B12392044

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This guide provides a comprehensive comparison of the preclinical performance of **SRTCX1003**, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, in both laboratory (in vitro) and living organism (in vivo) models. The data presented herein is based on studies conducted with the well-characterized PI3K inhibitor, GDC-0941, and is intended to serve as a representative model for the expected performance of **SRTCX1003**.

Data Presentation

In Vitro Efficacy of SRTCX1003

The initial evaluation of **SRTCX1003** was performed using a panel of human cancer cell lines to assess its impact on cell viability, proliferation, and its ability to induce programmed cell death (apoptosis).

Cell Line	Cancer Type	IC50 (μM) for Cell Viability	Inhibition of Proliferation (at 1 μM)	Apoptosis Induction (at 1 μM)
MEB-Med-8A	Medulloblastoma	Not specified	51.1% ± 10.4%	35.5% ± 9%
D283 Med	Medulloblastoma	Not specified	35.6% ± 5.8%	37.2% ± 10%
Daoy	Medulloblastoma	Not specified	13.0% ± 1.47%	< 5%
D341 Med	Medulloblastoma	Not specified	Not significant	< 5%
U87MG	Glioblastoma	0.95	Not specified	Not specified
A2780	Ovarian Cancer	0.14	Not specified	Not specified
PC3	Prostate Cancer	0.28	Not specified	Not specified
MDA-MB-361	Breast Cancer	0.72	Not specified	Not specified

Data is presented as mean ± standard deviation where available. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy of SRTCX1003

Following promising in vitro results, the anti-tumor activity of **SRTCX1003** was evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition
U87MG	Glioblastoma	75 mg/kg/day, oral	83%
IGROV-1	Ovarian Cancer	150 mg/kg/day, oral	80%
MEB-Med-8A (orthotopic)	Medulloblastoma	100 mg/kg/day, oral	Significant delay in tumor growth and prolonged survival
MCF7-neo/HER2	Breast Cancer	150 mg/kg/day, oral	Tumor stasis
MX-1	Breast Cancer	Not specified	Enhanced antitumor activity in combination with docetaxel
MAXF1162 (patient-derived)	Breast Cancer	Not specified	Enhanced antitumor activity in combination with docetaxel

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTS Assay)

This assay determines the number of viable cells in a culture by measuring the metabolic activity.

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat cells with a range of **SRTCX1003** concentrations for 48-72 hours.
- MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[\[1\]](#)
[\[2\]](#)[\[3\]](#)

- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of living cells.[2][3]

2. Cell Proliferation (CFSE Assay)

This assay measures the number of cell divisions a population of cells has undergone.

- Cell Labeling: Resuspend cells in PBS containing Carboxyfluorescein succinimidyl ester (CFSE) and incubate for 20 minutes at 37°C.[4][5]
- Treatment and Culture: Wash the cells and culture them with or without **SRTCX1003** for the desired period.[4]
- Flow Cytometry Analysis: Analyze the cells using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferating cells.[6][7][8]

3. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

- Cell Treatment: Treat cells with **SRTCX1003** for a specified time to induce apoptosis.
- Staining: Harvest and wash the cells, then resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[9][10][11]
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[11][12]

In Vivo Xenograft Studies

1. Animal Models and Tumor Implantation

- Animals: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of human tumor cells.[13][14][15]

- Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[14]
- Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[14][16] For orthotopic models, cells are implanted in the tissue of origin (e.g., cerebellum for medulloblastoma).[17]

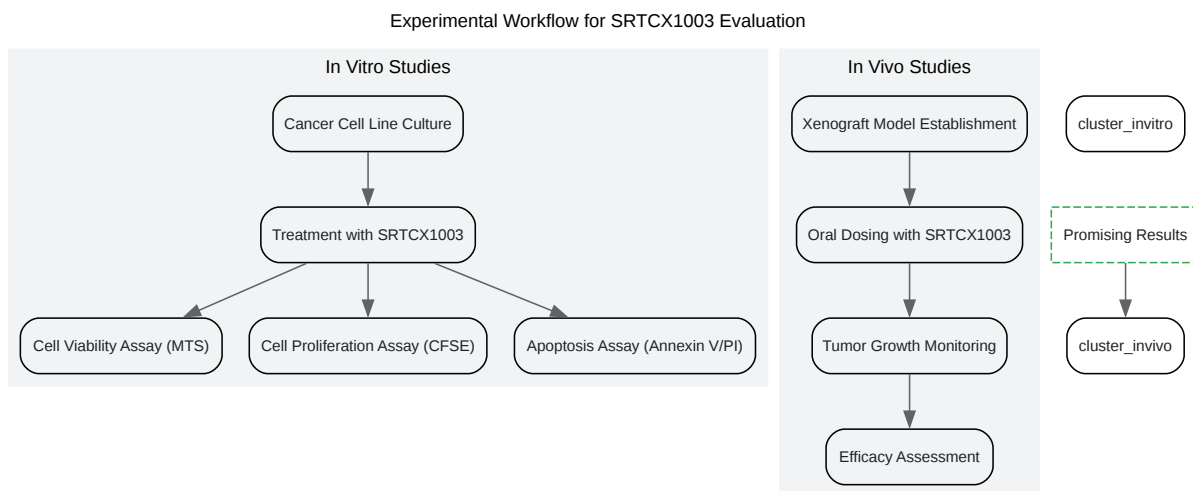
2. Drug Formulation and Administration

- Formulation: For oral administration, **SRTCX1003** (represented by GDC-0941) is typically formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in water.[18][19]
- Administration: The formulated drug is administered to the mice daily via oral gavage at the specified doses.[18][19]

3. Tumor Growth Monitoring

- Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers.[16][20]
- Volume Calculation: Tumor volume is calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. [16][20][21][22]
- Monitoring: Animal body weight and overall health are also monitored throughout the study. [16]

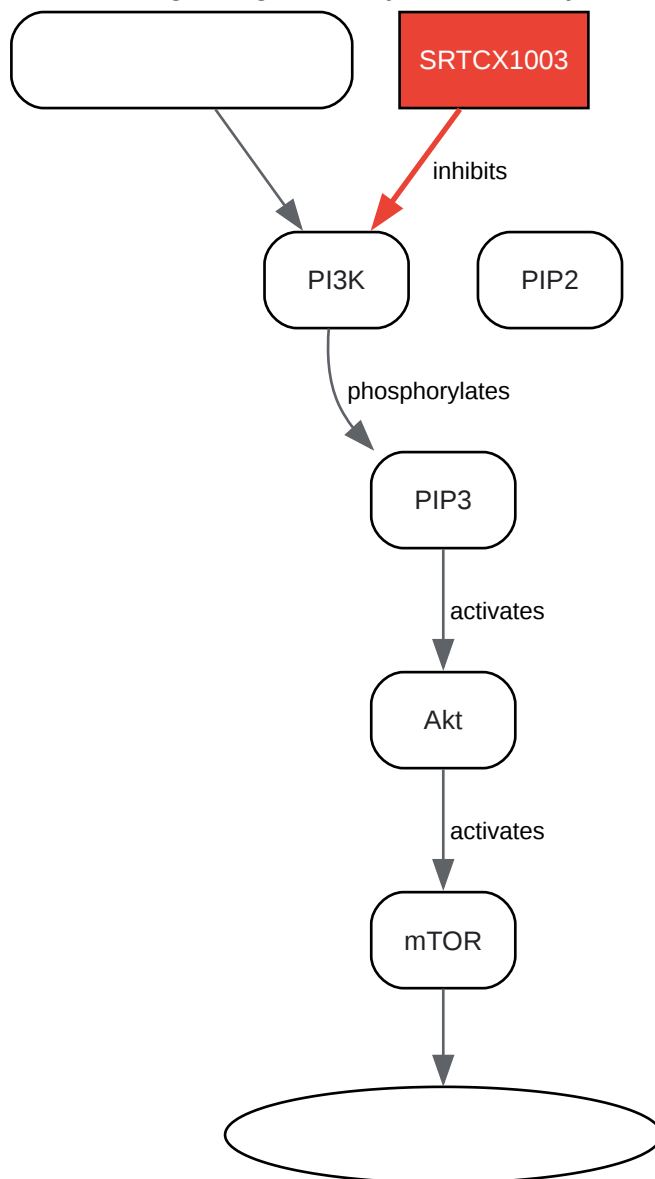
Mandatory Visualization



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Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.

PI3K/Akt/mTOR Signaling Pathway Inhibition by SRTCX1003



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Caption: **SRTCX1003** inhibits the PI3K/Akt/mTOR signaling pathway.

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